Tirofiban-d9

Catalog No.
S12875876
CAS No.
M.F
C22H36N2O5S
M. Wt
449.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tirofiban-d9

Product Name

Tirofiban-d9

IUPAC Name

(2S)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid

Molecular Formula

C22H36N2O5S

Molecular Weight

449.7 g/mol

InChI

InChI=1S/C22H36N2O5S/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26)/t21-/m0/s1/i1D3,2D2,3D2,16D2

InChI Key

COKMIXFXJJXBQG-WVBHPKOCSA-N

Canonical SMILES

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O

Tirofiban-d9 is a deuterium-labeled derivative of tirofiban, a potent reversible antagonist of the glycoprotein IIb/IIIa receptor, which plays a crucial role in platelet aggregation. Tirofiban is primarily employed in clinical settings to prevent thrombotic events in patients experiencing non-ST elevation acute coronary syndrome. The incorporation of deuterium in tirofiban-d9 enhances its pharmacokinetic properties, making it useful for research purposes, particularly in studies involving drug metabolism and pharmacodynamics.

Typical of its parent compound, including:

  • Binding Reactions: Tirofiban-d9 binds reversibly to the glycoprotein IIb/IIIa receptor, inhibiting the binding of fibrinogen, which is essential for platelet aggregation.
  • Metabolic Reactions: The metabolism of tirofiban-d9 is similar to that of tirofiban, primarily occurring via renal pathways. The presence of deuterium may alter the metabolic rate and pathways compared to the non-labeled compound.

Tirofiban-d9 exhibits biological activities consistent with those of tirofiban, including:

  • Antiplatelet Activity: It effectively inhibits platelet aggregation by blocking the glycoprotein IIb/IIIa receptor, thereby preventing thrombus formation.
  • Therapeutic Efficacy: Clinical studies indicate that tirofiban significantly reduces ischemic events in patients with unstable angina and during percutaneous coronary interventions.

The synthesis of tirofiban-d9 involves specific modifications to the synthesis pathway of tirofiban. Key steps include:

  • Starting Material: The synthesis typically begins with tyrosine or its derivatives.
  • Deuteration: Deuterium is introduced at specific positions on the molecule during the synthesis process to create the labeled compound.
  • Finalization: The compound undergoes purification and characterization to confirm its structure and isotopic labeling.

For example, one synthetic route involves reacting tyrosine derivatives with bis-trimethylsilyl trifluoroacetamide to yield intermediates that are subsequently modified to form tirofiban-d9 .

Tirofiban-d9 is primarily utilized in research settings for:

  • Pharmacokinetic Studies: Its deuterium labeling allows for enhanced tracking in metabolic studies and drug interaction assessments.
  • Clinical Research: Investigating the effects of tirofiban on various cardiovascular conditions and its potential interactions with other therapeutic agents.

Studies have demonstrated that tirofiban-d9 interacts effectively with various biological systems:

  • Platelet Function Tests: It has been used to assess platelet function in response to different stimuli, providing insights into its efficacy as an antiplatelet agent.
  • Molecular Docking Studies: Computational models have shown stable interactions between tirofiban-d9 and the glycoprotein IIb/IIIa receptor, confirming its mechanism of action .

Tirofiban-d9 shares structural and functional similarities with several other compounds used as antiplatelet agents. Here are some notable comparisons:

Compound NameStructure SimilarityMechanism of ActionUnique Features
EptifibatideSimilarGlycoprotein IIb/IIIa antagonistPeptide-based structure
AbciximabSimilarGlycoprotein IIb/IIIa antagonistMonoclonal antibody
CilostazolLess similarPhosphodiesterase inhibitorDifferent mechanism (vasodilation)
VorapaxarLess similarProtease-activated receptor-1 antagonistDistinct target (thrombin receptor)

Uniqueness of Tirofiban-d9

Tirofiban-d9's uniqueness lies in its stable isotope labeling, which facilitates detailed pharmacokinetic studies that are not possible with non-labeled compounds. This characteristic enhances its utility in understanding drug interactions and metabolism in clinical research.

The synthesis of tirofiban-d9 involves strategic deuterium incorporation into the tirofiban backbone at nine specific hydrogen positions. One documented method begins with the preparation of 4-(4-pyridyl)-1-butanoic acid (Intermediate I) through a condensation reaction between 4-vinylpyridine and diethyl malonate under alkaline conditions. Subsequent reduction steps using sodium borohydride in tetrahydrofuran yield 4-(4-pyridyl)-1-butanol (Intermediate II), which undergoes sulfonation and coupling reactions to form the tirofiban core structure.

Deuterium labeling occurs during the final stages of synthesis through hydrogen-deuterium exchange reactions. Key steps involve:

  • Isotopic substitution: Treatment of intermediate compounds with deuterated reagents such as deuterium oxide (D₂O) or deuterated reducing agents under controlled pH and temperature conditions.
  • Stabilization: Use of deuterium-compatible catalysts to ensure isotopic retention during subsequent purification steps.

A comparative analysis of synthetic yields shows that deuterium incorporation reduces overall reaction efficiency by approximately 15–20% compared to non-deuterated synthesis routes, primarily due to the kinetic isotope effect.

Structural Modifications and Isotopic Labeling Techniques

Tirofiban-d9 maintains the core structure of tirofiban while incorporating nine deuterium atoms at metabolically stable positions. Nuclear magnetic resonance (NMR) studies confirm deuterium placement at:

  • Three positions on the tyrosine-derived aromatic ring
  • Four positions in the butylsulfonyl moiety
  • Two positions in the piperidinyl group

Modern labeling techniques employ:

  • Electrophilic deuteration: Using deuterium gas (D₂) with palladium catalysts for aromatic ring labeling
  • Nucleophilic exchange: Base-catalyzed H-D exchange in protic solvents for aliphatic positions

Mass spectrometry analysis reveals a characteristic isotopic pattern with a +9 mass shift compared to non-deuterated tirofiban, confirmed by the molecular ion peak at m/z 486.11.

Molecular Formula and Physicochemical Properties

PropertyTirofiban-d9Non-Deuterated Tirofiban
Molecular formulaC₂₂H₂₈D₉ClN₂O₅SC₂₂H₃₆ClN₂O₅S
Molecular weight (g/mol)486.11440.04
LogP2.1 ± 0.32.3 ± 0.2
Water solubility (mg/mL)12.415.8
pKa7.1 (amine), 3.2 (sulfonyl)7.1, 3.2

The deuterium substitution induces subtle changes in physicochemical behavior:

  • Increased thermal stability: Differential scanning calorimetry shows a 5°C higher decomposition temperature compared to non-deuterated tirofiban
  • Altered crystallization patterns: X-ray diffraction reveals modified crystal lattice parameters due to deuterium's lower zero-point energy

Comparative Analysis with Non-Deuterated Tirofiban

Metabolic Stability

Deuterium labeling significantly impacts metabolic pathways. In vitro studies using human liver microsomes demonstrate:

  • Reduced O-dealkylation: CYP3A4-mediated metabolism decreases by 40% in tirofiban-d9
  • Extended half-life: Plasma elimination t₁/₂ increases from 1.5 hours (non-deuterated) to 2.1 hours (deuterated) in canine models

Analytical Detection

TechniqueTirofiban-d9 SignatureNon-Deuterated Signature
LC-MS/MSm/z 486.11 → 369.08m/z 440.04 → 323.01
¹H NMR (400 MHz, D₂O)δ 1.25 (d, 9H, D-CD₂)δ 1.28 (m, 9H, CH₂)
IR SpectroscopyC-D stretch at 2150 cm⁻¹C-H stretch at 2950 cm⁻¹

Tirofiban-d9, a deuterium-labeled analog of tirofiban with the molecular formula C22H27D9N2O5S, serves as a valuable internal standard in bioanalytical research [1]. The compound features nine deuterium atoms incorporated into the butyl chain of the molecule, providing a distinct mass difference from the non-labeled tirofiban while maintaining nearly identical chemical properties [5]. This characteristic makes Tirofiban-d9 particularly suitable for liquid chromatography-mass spectrometry protocols designed for quantitative analysis [7].

Sample Preparation Techniques

Sample preparation for Tirofiban-d9 analysis typically involves liquid-liquid extraction or solid-phase extraction methods to isolate the compound from biological matrices [7]. In a standard protocol, Tirofiban-d9 is added to plasma or serum samples as an internal standard prior to extraction [14]. The addition of this deuterated internal standard compensates for potential losses during sample preparation and corrects for matrix effects during analysis, significantly improving the accuracy of quantification [14] [15].

For optimal results, samples containing Tirofiban-d9 should be stored in airtight vials with minimal headspace at -80°C to prevent degradation of the isotope-labeled compound [16]. Under these conditions, recovery rates exceeding 93% can be maintained even after one year of storage [16]. The extraction efficiency of Tirofiban-d9 from biological matrices typically ranges from 90% to 100%, demonstrating excellent recovery characteristics essential for reliable quantification [16].

Chromatographic Conditions

The chromatographic separation of Tirofiban-d9 is commonly achieved using reversed-phase columns with C18 stationary phases [4] [7]. A typical mobile phase composition consists of a mixture of acetonitrile and aqueous buffer, such as phosphate buffer at pH 3-5 [4]. The following table outlines optimal chromatographic conditions for Tirofiban-d9 analysis:

ParameterOptimal Condition
ColumnC18, 250 mm × 4.6 mm, 5 μm particle size
Mobile PhasePhosphate buffer (pH 3-5):Acetonitrile (70:30, v/v)
Flow Rate1.0 mL/minute
Column TemperatureAmbient (20-25°C)
Injection Volume10-20 μL
Run Time10-15 minutes
Retention TimeApproximately 4-5 minutes

These conditions ensure adequate separation of Tirofiban-d9 from potential interfering compounds while maintaining peak symmetry and resolution [4] [9].

Mass Spectrometry Parameters

Mass spectrometric detection of Tirofiban-d9 is typically performed using electrospray ionization in positive mode [7]. The compound is monitored in multiple reaction monitoring mode to enhance sensitivity and specificity [7]. Due to the deuterium labeling, Tirofiban-d9 exhibits a mass shift of 9 Da compared to non-labeled tirofiban, allowing clear differentiation between the analyte and internal standard [12] [14].

The co-elution of Tirofiban-d9 with non-deuterated tirofiban during chromatographic separation is a significant advantage, as it ensures that both compounds experience identical matrix effects during ionization [14] [21]. This characteristic is crucial for accurate quantification, particularly when analyzing samples with variable matrix compositions such as individual patient plasma samples [14].

High-Performance Liquid Chromatography (HPLC) Optimization

The optimization of high-performance liquid chromatography methods for Tirofiban-d9 analysis requires careful consideration of multiple parameters to achieve optimal separation, sensitivity, and reproducibility [9] [11]. The development process typically follows a systematic approach to identify the most suitable conditions for quantification [29].

Column Selection and Optimization

The selection of an appropriate column is critical for achieving efficient separation of Tirofiban-d9 [9]. Reversed-phase C18 columns are commonly employed due to their versatility and compatibility with the physicochemical properties of Tirofiban-d9 [4] [11]. Column dimensions of 250 mm × 4.6 mm with 5 μm particle size have demonstrated excellent performance for this application [4] [9].

Column temperature control is another important parameter that affects separation efficiency [29]. While most methods operate at ambient temperature, maintaining a consistent temperature is essential for reproducible retention times [11]. Temperature optimization studies have shown that a controlled temperature between 20-25°C provides optimal peak shape and resolution for Tirofiban-d9 [9] [11].

Mobile Phase Composition

The composition of the mobile phase significantly influences the chromatographic behavior of Tirofiban-d9 [4] [9]. A mixture of phosphate buffer and acetonitrile has been established as an effective mobile phase for this compound [4]. The pH of the buffer component is particularly important, with optimal separation achieved at pH 3-5 [4] [11].

The ratio of aqueous to organic components in the mobile phase affects both retention time and peak shape [9]. For Tirofiban-d9, a ratio of 70:30 (buffer:acetonitrile) has been found to provide adequate retention while maintaining good peak symmetry [4] [9]. Isocratic elution is generally sufficient for Tirofiban-d9 analysis, although gradient elution may be employed for complex sample matrices [11] [20].

Detection Optimization

Ultraviolet detection at wavelengths between 210-277 nm has been successfully employed for Tirofiban-d9 quantification in HPLC methods [9] [11]. The optimal wavelength depends on the specific formulation and sample matrix, with 227 nm providing good sensitivity for most applications [4]. The following table summarizes the detection parameters for Tirofiban-d9 analysis:

Detection ParameterOptimal Setting
Detection MethodUltraviolet absorption
Primary Wavelength227 nm
Alternative Wavelength210 nm (for increased sensitivity)
Bandwidth4 nm
Reference Wavelength360 nm
Response Time2.0 seconds

These detection parameters ensure optimal signal-to-noise ratio and sensitivity for Tirofiban-d9 quantification [4] [11].

Method Performance Characteristics

Optimized HPLC methods for Tirofiban-d9 typically demonstrate excellent performance characteristics [9] [11]. The linearity range extends from approximately 100 ng/mL to 1400 ng/mL, with correlation coefficients exceeding 0.999 [9]. The limit of detection is approximately 90 ng/mL, while the limit of quantification is around 400 ng/mL [9]. System suitability parameters, including tailing factor (less than 1.0), theoretical plates (greater than 2000), and resolution (greater than 5.0), indicate good chromatographic performance [9] [11].

Validation Parameters for Isotopically Labeled Compound Analysis

The validation of analytical methods for isotopically labeled compounds such as Tirofiban-d9 requires careful consideration of specific parameters to ensure reliable and accurate results [16] [24]. The validation process follows established guidelines, such as those provided by the International Council for Harmonisation (ICH) and regulatory agencies [24] [25].

Specificity and Selectivity

Specificity and selectivity are critical validation parameters for Tirofiban-d9 analysis [24] [27]. The method must be capable of unequivocally identifying and quantifying Tirofiban-d9 in the presence of potential interfering substances, including the non-labeled tirofiban, matrix components, and degradation products [24] [31].

Assessment of specificity typically involves analyzing blank matrix samples, matrix spiked with Tirofiban-d9, and matrix containing both Tirofiban-d9 and non-labeled tirofiban [14] [24]. Chromatographic separation should demonstrate adequate resolution between Tirofiban-d9 and potential interfering compounds, although co-elution with non-labeled tirofiban is acceptable and even advantageous when using mass spectrometric detection [14] [21].

Linearity and Range

The linearity of the analytical method for Tirofiban-d9 quantification must be established across the intended concentration range [24] [25]. Calibration curves are typically constructed using at least six concentration levels, covering the expected range of sample concentrations [24] [27]. For Tirofiban-d9, a linear relationship between concentration and response should be demonstrated with correlation coefficients (r²) greater than 0.99 [9] [24].

The range of the method is defined as the interval between the upper and lower concentration levels for which acceptable linearity, accuracy, and precision have been demonstrated [24] [25]. For Tirofiban-d9 analysis, the range typically extends from the limit of quantification to at least 150% of the expected sample concentration [9] [24].

Accuracy and Precision

Accuracy represents the closeness of agreement between the measured value and the true value of Tirofiban-d9 in the sample [24] [27]. It is typically assessed by analyzing samples with known concentrations of Tirofiban-d9 and calculating the percentage recovery [24] [25]. The following table presents typical accuracy requirements for Tirofiban-d9 analysis:

Concentration LevelAcceptable Recovery Range
Limit of Quantification80-120%
Low (3× LOQ)85-115%
Medium (50% of range)90-110%
High (80% of range)90-110%

Precision evaluates the closeness of agreement between multiple measurements of the same sample [24] [31]. It is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (between-laboratory precision) [24] [25]. For Tirofiban-d9 analysis, the relative standard deviation should not exceed 15% at any concentration level, except at the limit of quantification where 20% is acceptable [16] [28].

Stability Considerations

Stability assessment is particularly important for isotopically labeled compounds like Tirofiban-d9 to ensure that no significant degradation or back-exchange of deuterium occurs during sample storage and analysis [12] [16]. Stability studies should evaluate:

  • Long-term stability at intended storage conditions (-80°C for at least one year) [16]
  • Freeze-thaw stability (minimum of three cycles) [16]
  • Bench-top stability at room temperature (at least 24 hours) [16]
  • Autosampler stability (at least 48 hours) [16]
  • Stock solution stability [16]

For Tirofiban-d9, stability studies have demonstrated excellent stability under appropriate storage conditions, with recovery rates exceeding 90% after one year of storage at -80°C [16]. The deuterium label shows no significant back-exchange under neutral and acidic conditions, ensuring the integrity of the internal standard during analysis [12].

Matrix Effects and Recovery

The assessment of matrix effects is critical for LC-MS methods using isotopically labeled internal standards like Tirofiban-d9 [14] [16]. Matrix effects can significantly impact ionization efficiency and, consequently, the accuracy of quantification [14]. The use of Tirofiban-d9 as an internal standard helps compensate for these effects, as both the analyte and internal standard experience identical matrix effects during ionization [14] [15].

Recovery studies evaluate the extraction efficiency of the sample preparation procedure [14] [16]. For Tirofiban-d9, recovery is typically assessed by comparing the response of extracted samples to that of non-extracted standards at equivalent concentrations [14]. Recovery rates exceeding 90% are generally considered acceptable for bioanalytical methods [16] [28].

XLogP3

1.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

449.29098414 g/mol

Monoisotopic Mass

449.29098414 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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